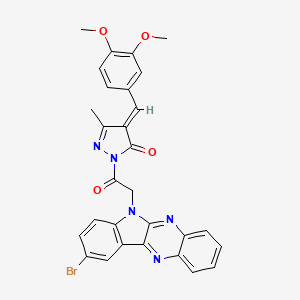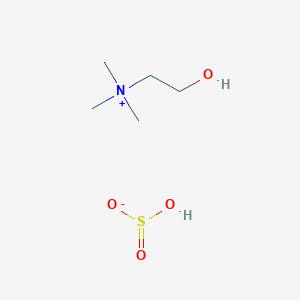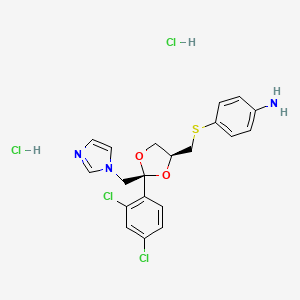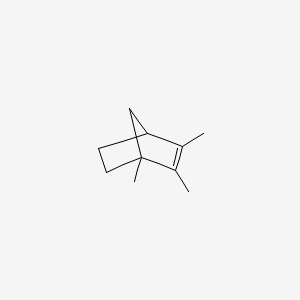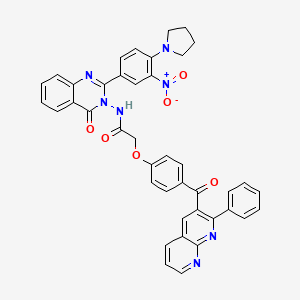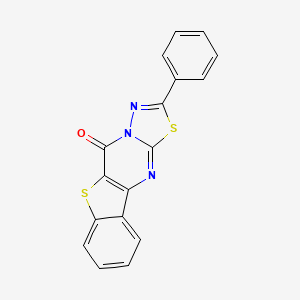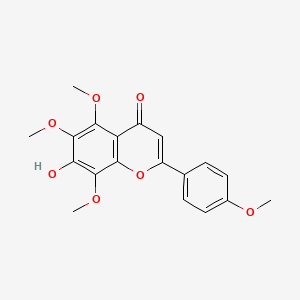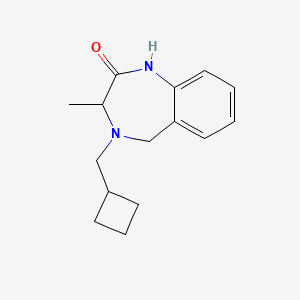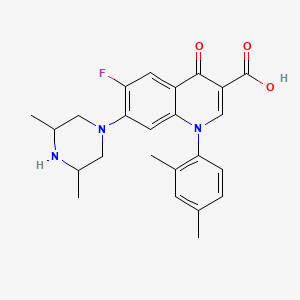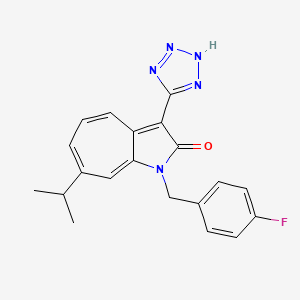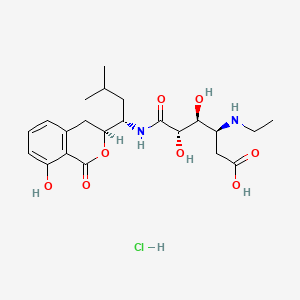
Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride is a complex organic compound It features a gamma-lactone ring and a benzopyran moiety, which are often associated with various biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride likely involves multiple steps, including the formation of the gamma-lactone ring and the attachment of the benzopyran moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity. This might involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions might involve replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride could have several scientific research applications, including:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Investigating its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development, particularly for diseases where gamma-lactone and benzopyran derivatives have shown efficacy.
Wirkmechanismus
The mechanism of action for Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other gamma-lactone derivatives or benzopyran-containing molecules. Examples could be:
Gamma-lactone derivatives: Compounds with similar ring structures but different substituents.
Benzopyran derivatives: Molecules featuring the benzopyran moiety with various functional groups.
Uniqueness
Hexar-1-amic acid, 4,5-dideoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-4-(ethylamino)-, gamma-lactone, hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness could confer distinct biological activities or chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
92760-77-5 |
|---|---|
Molekularformel |
C22H33ClN2O8 |
Molekulargewicht |
489.0 g/mol |
IUPAC-Name |
(3S,4S,5S)-3-(ethylamino)-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid;hydrochloride |
InChI |
InChI=1S/C22H32N2O8.ClH/c1-4-23-14(10-17(26)27)19(28)20(29)21(30)24-13(8-11(2)3)16-9-12-6-5-7-15(25)18(12)22(31)32-16;/h5-7,11,13-14,16,19-20,23,25,28-29H,4,8-10H2,1-3H3,(H,24,30)(H,26,27);1H/t13-,14-,16-,19-,20-;/m0./s1 |
InChI-Schlüssel |
LCQOQTVHJCHANE-AIZLFZSTSA-N |
Isomerische SMILES |
CCN[C@@H](CC(=O)O)[C@@H]([C@@H](C(=O)N[C@@H](CC(C)C)[C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)O)O.Cl |
Kanonische SMILES |
CCNC(CC(=O)O)C(C(C(=O)NC(CC(C)C)C1CC2=C(C(=CC=C2)O)C(=O)O1)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



